molecular formula C9H6FN3OS B2511027 3-fluoro-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide CAS No. 1595602-11-1

3-fluoro-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide

Cat. No.: B2511027
CAS No.: 1595602-11-1
M. Wt: 223.23
InChI Key: OEJYMGZPXKRZOJ-UHFFFAOYSA-N
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Description

3-fluoro-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide is a compound that integrates a fluorinated pyridine ring with a thiazole moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of both fluorine and thiazole groups in its structure imparts unique chemical and biological properties.

Mechanism of Action

Target of Action

The primary targets of 3-fluoro-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide Thiazole derivatives, which include this compound, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The specific mode of action of This compound Thiazole derivatives have been shown to interact with various targets to exert their effects .

Biochemical Pathways

The biochemical pathways affected by This compound Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

The molecular and cellular effects of This compound Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The solubility properties of thiazole derivatives suggest that the compound’s action may be influenced by the chemical environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide is unique due to the combination of a fluorinated pyridine ring and a thiazole moiety, which imparts distinct chemical and biological properties. This combination is less common compared to other thiazole derivatives, making it a valuable compound for research and development .

Properties

IUPAC Name

3-fluoro-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3OS/c10-7-5-11-2-1-6(7)8(14)13-9-12-3-4-15-9/h1-5H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJYMGZPXKRZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)NC2=NC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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